molecular formula C8H8BrNO3S B1393809 3-bromo-N-methanesulfonylbenzamide CAS No. 647024-42-8

3-bromo-N-methanesulfonylbenzamide

Cat. No.: B1393809
CAS No.: 647024-42-8
M. Wt: 278.13 g/mol
InChI Key: XEERAOUNDOCRIO-UHFFFAOYSA-N
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Description

3-bromo-N-methanesulfonylbenzamide is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.12 . It has gained significant attention in scientific research due to its potential applications in various fields.


Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.665±0.06 g/cm3, and its pKa is predicted to be 3.57±0.40 .

Scientific Research Applications

Synthesis and Characterization Applications

Synthesis of Fluorinated Allenes The use of 3-bromo-N-methanesulfonylbenzamide analogs in palladium-catalyzed monofluoromethylation has led to the creation of monofluoromethylated allenes. These allenes are isosteres of biologically significant allenic alcohols, highlighting their potential in synthesizing biologically active compounds (Ogasawara et al., 2009).

Friedel–Crafts-Type Alkylation Compounds similar to this compound have been utilized in Friedel–Crafts-type alkylation, leading to the synthesis of thioesters and benzophenones. This methodology has significant implications in the synthesis of naturally occurring xanthone derivatives (Kuhakarn et al., 2011).

Pd-catalyzed N-arylation The Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been improved. This method, applicable to compounds similar to this compound, is important for avoiding genotoxic impurities, enhancing its relevance in the synthesis of complex molecules like dofetilide (Rosen et al., 2011).

Catalytic Synthesis The catalytic conversion of methane, a component related to this compound, into more valuable chemicals has been a topic of intense study. The understanding of C–H bond activation and the exploration of new methodologies offer potential for future advancements in chemical synthesis and industrial applications (Tang et al., 2014).

Applications in Medicinal Chemistry

Antibacterial Activity Compounds structurally related to this compound, specifically sulfonamide derivatives, have been synthesized and evaluated for their antibacterial activity against various bacteria strains. This indicates the potential use of these compounds in developing new antibacterial agents (Özdemir et al., 2009).

Synthesis of Bioactive Molecules The 3-sulfolene motif, related to this compound, is increasingly being used as a structural element in creating molecules for biological applications. This includes the synthesis of multi-substituted 1,3-diene equivalents and molecules with potential therapeutic applications (Brant & Wulff, 2015).

Future Directions

While specific future directions for 3-bromo-N-methanesulfonylbenzamide are not available, sulfonamides, a class of compounds to which it belongs, continue to be of interest in the study of various diseases and conditions .

Properties

IUPAC Name

3-bromo-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-14(12,13)10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEERAOUNDOCRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677697
Record name 3-Bromo-N-(methanesulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647024-42-8
Record name 3-Bromo-N-(methanesulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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